Mevalocidin

Description

Significance of Natural Products in Scientific Inquiry

Natural products, which are complex and structurally diverse molecules derived from organisms like plants, animals, and microorganisms, have historically been a cornerstone of scientific discovery. openaccessjournals.com They represent a rich source of therapeutic agents, agricultural compounds, and valuable tools for chemical and biological research. openaccessjournals.com A significant portion of modern pharmaceuticals can trace their origins back to natural products, which have served as inspiration for countless synthetic chemistry endeavors aimed at understanding their structures and harnessing their therapeutic potential. openaccessjournals.comresearchgate.netscirp.org

In agriculture, natural products have been developed into fungicides, insecticides, and herbicides, contributing substantially to increased crop yields and quality. embopress.org The intricate and diverse carbon skeletons of natural products provide a wealth of chemical diversity that often surpasses that of synthetic compound libraries, making them a crucial resource for discovering new drugs and agrochemicals. scirp.org The continuous exploration of global biodiversity remains a vital strategy for identifying new chemical entities with novel modes of action to address challenges such as drug and pesticide resistance. embopress.orgmdpi.com

Overview of Mevalocidin as a Fungal Phytotoxin

This compound is a phytotoxin, a substance toxic to plants, produced by at least two distinct fungal species: Rosellinia sp. (strain DA092917) and Fusarium sp. (strain DA056446). researchgate.netnih.gov It was identified during a multi-year research effort focused on discovering new natural products with herbicidal activity from phytopathogenic and antimicrobial fungi. researchgate.net The structure of this compound has been confirmed through independent chemical synthesis. researchgate.netnih.gov

This fungal metabolite exhibits broad-spectrum, post-emergence herbicidal activity against both grass and broadleaf plant species. researchgate.netnih.gov A key characteristic of this compound is its ability to be absorbed by plants and translocated throughout both the xylem and phloem, a desirable and relatively uncommon trait for herbicides that enhances their effectiveness by allowing them to move from the point of application to the growing points of the plant. researchgate.netccspublishing.org.cn Within 24 hours of application, over 20% of the applied this compound can be redistributed throughout the plant. researchgate.netnih.gov

The visual symptoms produced in plants treated with this compound—including stunting, meristematic inhibition, and anthocyanin accumulation—are distinct from those of commercially available herbicides, suggesting a novel mode of action. researchgate.netccspublishing.org.cnresearchgate.net

Table 1: Fungal Sources of this compound

| Fungal Isolate | Genus | Patent Collection Accession Number |

|---|---|---|

| DA092917 | Rosellinia | NRRL 30883 |

Context of this compound within Herbicide Discovery Research

The search for new herbicides with novel modes of action is a critical area of agricultural research, driven by the increasing prevalence of weed populations resistant to existing herbicides. ccspublishing.org.cn Natural products from plants and microorganisms are considered a promising source for new herbicide discovery because their secondary metabolites have evolved over long periods to interact with biological targets, potentially leading to less resistance and fewer environmental issues. ccspublishing.org.cn

This compound emerged as a compound of interest in this context. researchgate.net Its unique chemical structure and phytotoxic effects positioned it as a potential lead for the development of new herbicides. ccspublishing.org.cn The fact that this compound is a natural product also makes it a candidate for use in organic farming, which has limited options for weed control. thieme-connect.comresearchgate.net Research has focused on optimizing the production of this compound from its fungal sources to make it more viable for agricultural applications. thieme-connect.comresearchgate.netnih.govoup.com

However, a significant challenge with this compound is the relatively high application rate required for effective weed control (e.g., 4 kg/ha ), making its potency lower than many modern synthetic herbicides. ccspublishing.org.cn This has spurred further research into structural modifications of the this compound molecule to enhance its herbicidal activity. ccspublishing.org.cnsioc-journal.cn

Current Research Landscape for this compound

The current research on this compound is multifaceted. A primary focus has been on understanding its herbicidal properties and potential for practical application. Studies have detailed its broad-spectrum post-emergence activity and its unusual mobility within plants. researchgate.net

Another significant area of investigation is the synthesis of this compound and its analogues. Researchers have successfully synthesized this compound to confirm its structure and have created analogues in an attempt to improve its herbicidal potency. ccspublishing.org.cnsioc-journal.cn For instance, the synthesis of (±)-deoxy-mevalocidin and (±)-demethyl-mevalocidin revealed that the hydroxyl and methyl groups at the chiral center of the molecule are crucial for its herbicidal activity. ccspublishing.org.cn

Efforts to optimize the production of this compound through fermentation of the producing fungal strains are also a key research thrust. thieme-connect.comnih.govoup.com This work aims to increase the yield of this compound to make it a more economically viable option for weed management. thieme-connect.comacs.org

Furthermore, investigations into the mode of action of this compound are ongoing. Its structural similarity to mevalonic acid suggests that it may interfere with the mevalonic acid pathway in plants, which is essential for the biosynthesis of numerous vital compounds. researchgate.netdigitellinc.com This potential new mode of action is particularly interesting to researchers as it could be effective against weeds that have developed resistance to other herbicides. acs.org

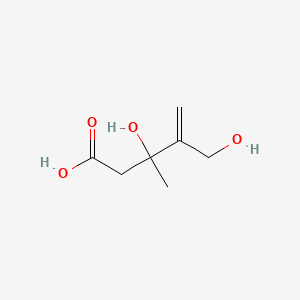

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-hydroxy-4-(hydroxymethyl)-3-methylpent-4-enoic acid |

| CAS Registry Number | 887028-34-4 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.1678 g/mol |

| InChI Key | RRBDLSHMQFWBHK-UHFFFAOYSA-N |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (±)-deoxy-mevalocidin |

| (±)-demethyl-mevalocidin |

| Mevalonic acid |

| Lovastatin (B1675250) |

| Pitavastatin |

| Mesotrione |

| Topramezone |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

887028-34-4 |

|---|---|

Formule moléculaire |

C7H12O4 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

3-hydroxy-4-(hydroxymethyl)-3-methylpent-4-enoic acid |

InChI |

InChI=1S/C7H12O4/c1-5(4-8)7(2,11)3-6(9)10/h8,11H,1,3-4H2,2H3,(H,9,10) |

Clé InChI |

RRBDLSHMQFWBHK-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(=O)O)(C(=C)CO)O |

Synonymes |

mevalocidin |

Origine du produit |

United States |

Discovery, Isolation, and Producing Organisms of Mevalocidin

Historical Context of Mevalocidin Discovery

The discovery of this compound was the result of a multi-year screening initiative to identify novel natural products with potential herbicidal activity. nih.govresearchgate.net This effort was a collaborative venture between Mycosynthetix, Inc., and Dow AgroSciences. thieme-connect.compharmacognosy.us The underlying hypothesis of the program was that phytotoxins from plant pathogens and various antimicrobial compounds could serve as sources for new herbicides. nih.govresearchgate.net this compound was identified from static cultures of fungal isolates sourced from the Mycosynthetix fungus library. nih.govthieme-connect.com The compound exhibited broad-spectrum, post-emergence herbicidal effects on both grasses and broadleaf plants, with unique symptomology suggesting a novel mode of action. nih.govresearchgate.netresearchgate.net

Identification of Fungal Isolates

The taxonomic classification of the microorganisms that produce this compound has been refined over time through the application of advanced characterization methods. cnr.itresearchgate.net

This compound was originally discovered from static cultures of two distinct fungal isolates. nih.govresearchgate.net These were initially identified as Fusarium sp., with the strain designation DA056446 (also coded as MSX56446), and Rosellinia sp., with the strain designation DA092917 (also coded as MSX92917). thieme-connect.comsioc-journal.cnfrontiersin.org This identification was primarily based on the morphological characteristics of the fungi. researchgate.net Both of these strains, found in soil, were capable of producing this compound. thieme-connect.comresearchgate.net The strains were deposited in the NRRL culture collection under accession numbers NRRL 30882 for DA056446 and NRRL 30883 for DA092917. researchgate.net

Subsequent analysis led to a revision of the initial classifications. cnr.itresearchgate.net More comprehensive molecular studies re-identified both producing strains, MSX56446 and MSX92917, as belonging to the genus Coniolariella. researchgate.netnih.govmdpi.com Phylogenetic analyses confirmed that the strains are congeneric and belong within the family Coniolariellaceae, which is closely related to Rosellinia-like genera within the order Xylariales. researchgate.net

The characterization and subsequent re-identification of the this compound-producing fungi were accomplished using a combination of classical and molecular biological techniques. researchgate.neteuropa.eubiorxiv.org

The initial identification relied on the morphological characterization of the fungal isolates. researchgate.net For the strain identified as Fusarium, this included observation of features such as branched hyphae and 4–5 cell macroconidia. researchgate.net The strain identified as Rosellinia was noted for its abundant white vegetative mycelium. researchgate.net While these observations provided a preliminary classification, they were later supplemented with molecular data for a more precise identification. researchgate.net

Molecular identification was critical for the accurate classification of the producing strains. researchgate.net The initial identification utilized sequencing of the D2 region of the nuclear large subunit (LSU), also known as the 28S ribosomal RNA (rRNA) gene. researchgate.net However, for a more definitive identification, the internal transcribed spacer (ITS) region of the rRNA gene was also sequenced and analyzed. researchgate.netresearchgate.net The ITS region, along with the 5.8S rRNA gene, is a standard marker for fungal identification due to its variability between species. utoledo.edueppo.int Phylogenetic analysis of both the ITS and LSU sequences confirmed that the isolates belong to the genus Coniolariella. researchgate.netresearchgate.net

Table 1: Identification History of this compound-Producing Fungal Strains

| Strain ID | Initial Identification | Revised Identification | Key Characterization Methods |

| DA056446 / MSX56446 | Fusarium sp. thieme-connect.comsioc-journal.cn | Coniolariella sp. researchgate.netnih.gov | Morphological analysis, 28S rRNA (LSU) and ITS gene sequencing. researchgate.netresearchgate.net |

| DA092917 / MSX92917 | Rosellinia sp. thieme-connect.comsioc-journal.cn | Coniolariella sp. researchgate.netnih.gov | Morphological analysis, 28S rRNA (LSU) and ITS gene sequencing. researchgate.netresearchgate.net |

Microbial Characterization Techniques for Producing Strains

BLAST Algorithm Application for Strain Identification

The identification of the fungal strains responsible for producing this compound was accomplished through modern molecular techniques. researchgate.net DNA was extracted from the two producing strains, designated DA056446 and DA092917, and subjected to partial DNA sequencing of the large subunit ribosomal RNA (LSU rRNA) gene. researchgate.net To identify the organisms, the resulting DNA sequences were compared against the GenBank database, a comprehensive public repository of nucleotide sequences. researchgate.net This comparison was performed using the Basic Local Alignment Search Tool (BLAST), a powerful algorithm that finds regions of local similarity between sequences. researchgate.netnih.gov

The BLAST analysis provided matches that allowed for the classification of the strains. researchgate.net For strain DA056446, the strongest matches were with various species belonging to the genus Fusarium. researchgate.net The morphology of this strain, which included branched hyphae and characteristic macroconidia, was consistent with this identification. researchgate.net For strain DA092917, the BLAST results showed the strongest matches with members of the fungal family Xylariaceae, particularly within the genus Rosellinia. researchgate.net The cultured morphology of strain DA092917 was also consistent with the genus Rosellinia. researchgate.net Subsequent research has also referred to the producing organisms as Coniolariella sp. nih.govcnr.it The partial 28S sequences for both strains were deposited in GenBank. researchgate.net

Culturing and Fermentation Methodologies for this compound Production

This compound is a fungal secondary metabolite, and its production relies on the cultivation of the producing microorganisms under controlled laboratory conditions. nih.govoup.com The initial discovery and subsequent efforts to improve yields have involved various culturing and fermentation techniques, exploring different media, growth phases, and environmental parameters. researchgate.netthieme-connect.com Both solid and liquid fermentation methods have been utilized to cultivate the fungal strains for the production of this phytotoxin. researchgate.net

Static Culture Techniques

The initial discovery of this compound was a direct result of static culture fermentation methods. researchgate.netnih.gov The compound was first isolated from two distinct, unrelated fungal isolates, Fusarium sp. DA056446 and Rosellinia sp. DA092917, which were grown on solid agar (B569324) media in a stationary state. researchgate.netnih.govccspublishing.org.cn In this method, the fungi are inoculated onto the surface of a nutrient-rich solid medium in flasks or petri plates and allowed to grow for a set period without agitation. researchgate.netd-nb.info This simple and effective technique allows for the production and accumulation of secondary metabolites, like this compound, within the fungal biomass and the surrounding medium. researchgate.net

Optimization of Growth Conditions for Enhanced Yield

Following the initial discovery, research efforts focused on optimizing the production of this compound to increase yields for further study and potential commercialization. researchgate.netthieme-connect.comresearchgate.net This optimization process involved systematically altering various growth conditions, including media composition, nutrient levels, incubation time, and temperature, to identify the most favorable environment for this compound biosynthesis. nih.govresearchgate.net The concentration of this compound produced under each condition was quantitatively measured to determine the optimal parameters. nih.govoup.com These optimization studies successfully increased the yield significantly over what was initially observed. thieme-connect.comresearchgate.net

The choice of growth medium is a critical factor influencing fungal secondary metabolite production. nih.gov For this compound, various media have been evaluated to enhance yield. researchgate.netthieme-connect.com The initial fermentations were carried out on Malt Extract Agar for Fusarium sp. DA056446 and Oatmeal Agar for Rosellinia sp. DA092917. researchgate.net

Optimization studies explored several media types, including:

Yeast Extract Soy Peptone Dextrose (YESD) Agar : This medium, particularly when solidified with agar, was found to support maximum production of this compound. nih.govresearchgate.net

Rice Medium : Fungal strains were grown on a solid medium of rice supplemented with a vitamin solution. researchgate.net

Potato Dextrose Agar (PDA) : A common medium for fungal cultivation. researchgate.netnih.gov

Oatmeal Agar : Used in the initial discovery and for subsequent optimization studies. researchgate.netvanderbilt.edu

Malt Extract Agar : Another medium used in the initial discovery phase. researchgate.netnih.gov

Comparing liquid and solid media, studies showed that the presence of agar in the medium led to an increase in the production of this compound. researchgate.net The compositions of these commonly used fungal growth media are detailed below.

Table 1: Composition of Selected Fungal Growth Media

| Media Name | Components |

|---|---|

| Potato Dextrose Agar (PDA) | Potato (infusion from 200-250g), Dextrose (20g), Agar (15-20g), Distilled Water (1000 ml). tnau.ac.inscienceandnature.org |

| Oatmeal Agar (OA) | Oatmeal (30-60g), Agar (15-20g), Distilled Water (1000 ml). tnau.ac.inscienceandnature.org |

| Malt Extract Agar (MEA) | Malt Extract (20-25g), Agar (20g), Distilled Water (1000 ml). nih.govscienceandnature.org |

| YESD Medium | Yeast Extract (1%), Soy Peptone (2%), Dextrose (2%). researchgate.netnih.gov |

| Rice Medium | Rice, Vitamin Solution, Water. researchgate.net |

Temperature and the duration of incubation are crucial parameters for optimizing fungal growth and metabolite production. researchgate.net The initial discovery involved fermenting both strains at 25°C for 14 days. researchgate.net Subsequent optimization studies with Coniolariella sp. MSX92917 revealed more specific optimal conditions. nih.govresearchgate.net The yield of this compound increased steadily over time, with the preferred growth time for production being approximately 20 days. nih.govresearchgate.net After this point, the rate of production began to slow. researchgate.net The temperature was also found to have a significant effect, with cultures grown on rice medium at 30°C showing the highest production of this compound. nih.govresearchgate.net A notable decrease in yield was observed when the temperature was increased to 35°C. researchgate.net

Table 2: Optimized Growth Conditions for this compound Production by Coniolariella sp.

| Parameter | Optimal Condition | Source(s) |

|---|---|---|

| Incubation Period | ~20 days | nih.govresearchgate.net |

| Temperature | 30 °C | nih.govresearchgate.net |

The specific components within a growth medium, particularly carbon and nitrogen sources, can significantly impact the yield of secondary metabolites. mdpi.com For this compound production, the influence of dextrose and peptone has been noted. nih.govresearchgate.net YESD medium, which contains soy peptone and dextrose, was used in optimization studies. researchgate.netnih.gov To investigate the role of the carbon source, incremental amounts of dextrose (ranging from 0% to 12.5%) were added to liquid media. researchgate.net The results showed that the highest yields of this compound were achieved at a concentration of 2.5% dextrose. nih.govresearchgate.net This indicates that while dextrose is a readily utilized and inexpensive carbon and energy source, an optimal concentration exists for maximizing this compound production. researchgate.net

Temperature and Incubation Period

Scaled Production Methods

Scaling up the production of this compound from laboratory to commercial volumes necessitates the optimization of fungal fermentation conditions. Solid-state fermentation has proven effective, often yielding higher quantities of the desired secondary metabolites compared to liquid broth cultures.

Initial studies focused on optimizing various growth parameters for the Coniolariella strains to maximize yield. Key parameters that were systematically adjusted include growth time, temperature, and the composition of the culture media. The optimal conditions were determined by quantitatively measuring this compound concentration via Liquid Chromatography-Mass Spectrometry (LC-MS). asm.org Maximum production was achieved after 20 days of growth at a temperature of 30°C. asm.org The composition of the nutrient medium was also critical, with a formulation containing 2.5% dextrose and yeast extract-sucrose-dextrose (YESD) with agar showing the highest yields. asm.org

For larger-scale production, fermentation has been carried out in vessels such as 2.8-L Fernbach flasks and specialized mushroom spawn bags, which can hold significantly more substrate (e.g., 100-1000g of rice) than standard Erlenmeyer flasks. nih.gov

Another advanced approach for large-scale fungal fermentation is the FERMEX method . amazonaws.comresearchgate.netrestek.com This technique utilizes an inert substrate, such as vermiculite, saturated with a defined liquid nutrient medium. amazonaws.comresearchgate.net The fungus colonizes this substrate within large, reusable glass roller bottles (e.g., 2-L or 4-L capacity) that are slowly rotated on a roller apparatus. amazonaws.comresearchgate.net This method promotes a high degree of cellular differentiation, which can lead to a more complex and abundant profile of secondary metabolites. amazonaws.comresearchgate.netrestek.com The use of a defined, inert substrate also results in "cleaner" extracts, simplifying subsequent purification steps. amazonaws.com

Table 1: Optimized Conditions for this compound Production

| Parameter | Optimal Condition |

| Growth Time | 20 days |

| Temperature | 30 °C |

| Primary Medium | YESD + Agar |

| Dextrose Conc. | 2.5% |

| Substrate | Rice (Solid-State) or Vermiculite (FERMEX) |

Extraction and Purification Techniques for this compound

The isolation of pure this compound from the complex mixture of metabolites in a fungal fermentation broth requires a multi-step process involving solvent extraction and chromatography.

Solvent Extraction Protocols (e.g., CHCl₃:MeOH)

The initial step to recover this compound from the solid-state fermentation culture (e.g., rice media) is solvent extraction. A widely used protocol involves soaking the fungal culture overnight in a 1:1 mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). nih.gov The mixture is then filtered to separate the liquid extract from the solid biomass. nih.gov

This crude extract is then subjected to liquid-liquid partitioning. It is mixed with additional chloroform and water. waters.com The mixture separates into two layers: an organic (chloroform) layer and an aqueous (water/methanol) layer. This compound partitions into the organic layer, which is then collected. waters.com This process is often repeated multiple times to maximize the recovery of the compound. nih.gov As a more environmentally conscious alternative, ethyl acetate (B1210297) has been successfully used in place of chloroform for the extraction process. nih.gov In some protocols, the aqueous layer is further partitioned with n-butanol to recover any remaining compound.

Chromatographic Separation Methods (e.g., Reverse Phase Flash Chromatography, HPLC, UPLC)

Following extraction, the crude material is further purified using chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase (a solid support, often silica-based) and a mobile phase (a solvent or solvent mixture).

Reverse Phase Flash Chromatography: This is a common technique for preparative purification. The crude extract is loaded onto a column packed with a non-polar stationary phase, such as C18-modified silica. The compounds are then eluted with a polar mobile phase, typically a gradient of water and an organic solvent like methanol or acetonitrile. By gradually increasing the concentration of the organic solvent, compounds are separated based on their hydrophobicity.

High-Performance Liquid Chromatography (HPLC): For final purification to high purity, preparative HPLC is employed. Similar to flash chromatography, it often uses a C18 reverse-phase column but operates at much higher pressures, using smaller stationary phase particles (e.g., 5 µm), which allows for superior resolution and efficiency. nacalai.com The mobile phase frequently consists of a water/acetonitrile or water/methanol gradient, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks. restek.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses even smaller particle sizes (<2 µm) and higher pressures. nacalai.com While primarily used as an analytical tool to rapidly assess the purity and quantity of this compound in extracts (UPLC-PDA-HRMS-MS/MS), the separation methods developed on a UPLC system can be directly scaled up to preparative HPLC for purification. diva-portal.org

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Reverse Phase Flash | C18 Silica | Water/Methanol or Water/Acetonitrile Gradient | Intermediate Purification |

| Preparative HPLC | C18 Silica (e.g., 5 µm) | Water/Acetonitrile + 0.1% Formic Acid | High-Purity Isolation |

| Analytical UPLC | C18 Silica (e.g., <2 µm) | Water/Acetonitrile + 0.1% Formic Acid | Purity/Quantity Analysis |

Exploitation of Chemical Properties for Isolation (e.g., isohypsic properties of open/closed forms)

A key chemical feature of this compound is its existence in a pH-dependent equilibrium between two forms: an open-chain carboxylic acid and a closed-ring lactone. researchgate.net It was initially unclear if the lactone was a natural product or an artifact formed during isolation, as the use of acid in the extraction process can drive the equilibrium towards the closed, lactone form. researchgate.net In-situ analysis using a specialized droplet-probe mass spectrometry technique confirmed that the Coniolariella fungus naturally produces both forms.

This equilibrium can be exploited during purification. By adjusting the pH of the extraction and chromatography solvents, one can favor the existence of either the more polar carboxylic acid form or the less polar lactone form. For example, performing an extraction under acidic conditions would convert most of the compound to the lactone, which has different solubility and chromatographic properties than the open-chain acid that predominates under neutral or basic conditions. This difference allows for selective extraction and separation from other metabolites. The pure lactone can be isolated and, if desired, hydrolyzed back to the open-chain this compound form. researchgate.net

Structural Elucidation and Stereochemical Analysis of Mevalocidin

Spectroscopic Techniques for Structure Confirmation

A suite of spectroscopic techniques was employed to decode the molecular architecture of Mevalocidin. Each method provided unique and complementary pieces of information, which, when integrated, revealed the complete chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in elucidating the carbon framework and proton environments of this compound. Analysis of both ¹H and ¹³C NMR spectra allowed for the assignment of every carbon and non-exchangeable proton in the molecule.

Initial one-dimensional NMR experiments revealed the presence of seven carbon atoms and nine non-exchangeable protons. copbela.org The ¹³C NMR spectrum showed a signal at 176 ppm, which is consistent with a carboxylic acid functional group. copbela.org Further analysis of the proton spectrum identified signals indicative of a terminal olefin methylene (B1212753) group and a methyl group. sioc-journal.cn Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), were used to establish connectivity between different parts of the molecule. For instance, cross-peaks confirmed the relationship between a methylene group, a quaternary aliphatic carbon, and the carboxylic acid. copbela.org These comprehensive NMR studies were consistent with the proposed structure of this compound. copbela.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 176 (s) | - |

| 2 | 45 (t) | 2.4 (2H, d, J=15 Hz) |

| 3 | 73 (s) | - |

| 4 | 148 (s) | - |

| 5 | 63 (t) | 4.1 (2H, s) |

| 6 | 27 (q) | 1.3 (3H, s) |

| 7 | 109 (t) | 5.1 (1H, s), 5.0 (1H, s) |

| Data sourced from Gerwick et al., 2013. sioc-journal.cn |

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass and elemental composition of this compound. Mass spectral analysis using electrospray ionization (ESI) in negative ion mode produced a strong signal corresponding to a molecular weight of 160 amu. copbela.org This finding, combined with the data from NMR spectroscopy, allowed for the unambiguous determination of this compound's molecular formula as C₇H₁₂O₄. copbela.org This formula requires two degrees of unsaturation, which were accounted for by the carboxylic acid and the carbon-carbon double bond identified by NMR. copbela.org The use of HRMS was also critical in the characterization of synthetic analogues of this compound. researchgate.netijarst.in

While specific published IR spectra for this compound are not detailed in primary research articles, Infrared (IR) spectroscopy serves as a valuable tool for confirming the presence of key functional groups within a molecule. ijarst.inlongdom.org For a molecule with the structure of this compound, an IR spectrum would be expected to display characteristic absorption bands that confirm the functional groups identified by NMR.

The key expected vibrations include:

A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

A broad absorption for the O-H stretch of the tertiary alcohol.

Absorption bands related to C=C stretching of the terminal alkene, typically found around 1640 cm⁻¹.

C-H stretching vibrations just above 3000 cm⁻¹ for the sp²-hybridized carbons of the alkene and just below 3000 cm⁻¹ for the sp³-hybridized carbons.

C-O stretching vibrations in the 1320-1210 cm⁻¹ region.

This "molecular fingerprint" provided by IR spectroscopy would corroborate the structural fragments pieced together from NMR and MS data. journalwjbphs.com

High-Resolution Mass Spectrometry (HRMS)

Confirmation by Independent Chemical Synthesis

Although spectroscopic data provides a robust hypothesis for a molecule's structure, the ultimate proof is often derived from independent, unambiguous chemical synthesis. The structure of this compound, as proposed by the collective spectroscopic evidence, was definitively confirmed through its total synthesis. sioc-journal.cnjournalwjbphs.com This process involves building the molecule from simpler, known starting materials through a series of well-understood chemical reactions. The successful synthesis of a compound that is identical in all respects—including its spectroscopic data—to the natural product provides unequivocal confirmation of the proposed structure. sioc-journal.cn Furthermore, racemic this compound and its analogues were prepared synthetically to investigate their biological activities. researchgate.netresearchgate.net

Stereochemical Configuration of this compound

Beyond the connectivity of atoms, the three-dimensional arrangement, or stereochemistry, is a critical feature of many natural products. This compound possesses a single stereocenter, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. copbela.org

This compound's structure contains one chiral center at the C3 position, a quaternary carbon bonded to a hydroxyl group, a methyl group, a carboxymethyl group, and a vinyl group. copbela.org Due to the small amount of material isolated from the fungal cultures, it was not initially possible to determine the absolute stereochemistry of the natural product. copbela.org

Subsequent research focused on elucidating the importance of this chiral center for this compound's herbicidal properties. The two enantiomers were separated, and biological testing revealed that the herbicidal activity is exclusively associated with the (+)-enantiomer. copbela.org Further studies involving the design and synthesis of analogues, such as (±)-deoxy-mevalocidin (lacking the hydroxyl group) and (±)-demethyl-mevalocidin (lacking the methyl group), demonstrated a complete loss of herbicidal activity. researchgate.netijarst.inresearchgate.net These findings conclusively show that both the hydroxyl and the methyl groups at the chiral center, as well as its specific stereochemical configuration, are absolutely crucial for the potent phytotoxicity of this compound. researchgate.netijarst.inresearchgate.net

Biosynthesis of Mevalocidin

Proposed Biosynthetic Pathway

Mevalocidin is a structural analog of mevalonic acid, a fundamental molecule in the biochemistry of most living organisms. researchgate.netresearchgate.net This structural similarity is the cornerstone of the proposed biosynthetic pathway for this compound. It is hypothesized that its synthesis originates from intermediates within the well-established mevalonate (B85504) (MVA) pathway. While the precise enzymatic steps that divert a mevalonate-like precursor towards the final this compound structure have not been fully elucidated, the pathway likely involves a series of modifications to a core mevalonate framework. The name "this compound" itself hints at this origin, suggesting a derivative of mevalonic acid with cytotoxic or inhibitory properties.

Connection to the Mevalonate Pathway

The link between this compound and the mevalonate pathway is not merely structural but also functional. The MVA pathway is a critical metabolic route that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules are the universal building blocks for a vast array of essential compounds called isoprenoids, which include sterols, hormones, and carotenoids. wikipedia.orgnih.gov Research indicates that this compound's herbicidal activity stems from its ability to interfere with this vital pathway in the cytoplasm of plant cells. weedturf.org By disrupting the MVA pathway, this compound inhibits the production of essential isoprenoids, leading to metabolic dysfunction and ultimately, cell death.

Mevalonate as a Key Intermediate

Mevalonate is the central molecule produced in the upper MVA pathway from HMG-CoA by the enzyme HMG-CoA reductase. wikipedia.org Its formation is the rate-limiting step of the entire pathway. wikipedia.org Given that this compound is a structural analog of mevalonate, it is strongly suggested that mevalonate itself, or a closely related derivative, serves as a key intermediate in the biosynthesis of this compound. researchgate.net The fungal biosynthetic machinery likely modifies this mevalonate precursor to produce the final phytotoxic compound.

Potential Enzymatic Targets within the Mevalonate Pathway (e.g., Mevalonate Kinase)

The structural mimicry of mevalonate allows this compound to interact with enzymes of the MVA pathway, making them potential targets. The most cited potential enzymatic target for this compound is mevalonate kinase (MVK) . researchgate.net MVK is the enzyme responsible for the first phosphorylation step of mevalonate, converting it to mevalonate-5-phosphate. researchgate.net It is proposed that this compound, due to its similar shape, acts as an inhibitor of MVK, blocking the pathway at this crucial juncture. researchgate.net Another suggested, though less emphasized, possibility is that this compound could inhibit HMG-CoA reductase, the same target as statin drugs, thereby halting the production of mevalonate altogether. nih.gov

| Enzyme | Abbreviation | Function in the Mevalonate Pathway | Potential Interaction with this compound |

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules. | Not a primary suspected target. |

| HMG-CoA synthase | HMGS | Forms HMG-CoA. | Not a primary suspected target. |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step). | Possible inhibitory target. |

| Mevalonate kinase | MVK | Phosphorylates mevalonate. | Strongly suspected inhibitory target. researchgate.net |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate. | Potential for indirect effects. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to IPP. | Potential for indirect effects. |

Genetic Basis for Biosynthesis (Gene Clusters)

In fungi, the genes required for the synthesis of a specific secondary metabolite are typically located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC) . frontiersin.orgrsc.org These clusters contain genes encoding the core synthase enzymes (like polyketide synthases or non-ribosomal peptide synthetases), as well as genes for tailoring enzymes (e.g., oxidases, methyltransferases) that modify the core structure to produce the final active compound. mdpi.com It is highly probable that the biosynthesis of this compound is governed by such a BGC within the genomes of the producing fungi, such as Coniolariella sp. frontiersin.orgresearchgate.net However, a large proportion of fungal BGCs are not expressed under standard laboratory culture conditions, earning them the name "silent" or "cryptic" gene clusters. nih.gov To date, the specific BGC responsible for this compound production has not been explicitly identified or characterized.

Silent Gene Cluster Activation Strategies

The fact that many fungal BGCs are silent has spurred the development of numerous strategies to awaken them and discover new natural products. nih.gov These techniques can also be applied to enhance the production of known compounds like this compound. Common strategies include:

OSMAC (One Strain, Many Compounds): This approach involves systematically altering cultivation parameters such as media composition, temperature, pH, and aeration to trigger the expression of different BGCs. nih.gov

Co-cultivation: Growing the producing fungus alongside other microorganisms can induce silent BGCs as a form of chemical defense or communication. illinois.edu

Epigenetic Modification: Using small-molecule inhibitors of enzymes like histone deacetylases can remodel the chromatin structure, making previously inaccessible gene clusters available for transcription.

Genetic Engineering: This involves direct manipulation of the fungal genome, such as replacing the native promoter of a silent BGC with a strong, constitutively active promoter to force gene expression. nih.gov

Efforts to enhance this compound yield by optimizing culture media and growth temperature are practical applications of the OSMAC approach. researchgate.net

In Situ Biosynthesis and Distribution Studies

Investigating where and how a fungus produces a metabolite within its colony can provide significant clues about its biosynthesis and ecological role. Recent advances in analytical chemistry have enabled in situ (in its original place) studies of this compound production. Using a technique called droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP) coupled with mass spectrometry, researchers have been able to map the chemical landscape of living fungal cultures. nih.govvanderbilt.edu

These studies, performed on this compound-producing strains of Coniolariella sp. (MSX56446 and MSX92917), have yielded several key findings: researchgate.net

Active Exudation: The fungi actively secrete this compound into their immediate environment. researchgate.net

Guttate Droplets: The compound is concentrated in liquid droplets, known as guttates, that form on the surface of the fungal mycelium. researchgate.netvanderbilt.edu This suggests a mechanism for deploying the phytotoxin against competing organisms or plant hosts.

Optimization of Production: By analyzing metabolite concentrations directly from the culture under various conditions, researchers determined optimal production is achieved at 20 days of growth at 30°C on a yeast extract sucrose-based agar (B569324) medium. researchgate.net

Confirmation of Natural Forms: In situ analysis also confirmed that both this compound and its cyclized lactone form are naturally biosynthesized by the fungus, rather than the lactone being an artifact of the chemical extraction process.

| Study Focus | Fungal Strain(s) | Key Findings | Technique Used |

| Optimization & In Situ Evaluation | Coniolariella sp. (MSX56446, MSX92917) | This compound is actively exuded into guttates; production is optimized at 20 days, 30°C. researchgate.net | LC-MS, Droplet-LMJ-SSP researchgate.netnih.gov |

| Spatial Mapping of Metabolites | Coniolariella spp. | Secondary metabolites, including this compound, are concentrated in guttates and surrounding media. vanderbilt.edu | Droplet Probe Mass Spectrometry vanderbilt.edu |

Droplet-Based Liquid Extraction and Spatial Mapping

The spatial distribution of this compound in fungal cultures has been elucidated using an advanced surface sampling technique known as droplet-based liquid microjunction surface sampling (droplet-LMJ-SSP), or simply "droplet probe". rsc.orgacs.orgnih.gov This method allows for the in situ analysis of secondary metabolites directly from a fungal culture without extensive sample preparation. acs.org The technique involves dispensing a small droplet of a solvent, typically a few microliters, onto the surface of the sample to perform a microextraction. acs.orgnih.gov This droplet is then retrieved and injected directly into a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis. rsc.orgacs.org

This approach was utilized to study two this compound-producing fungal strains, MSX56446 and MSX92917, identified as Coniolariella sp. rsc.orgnih.govoup.com Researchers created heat maps to visualize the location and relative concentrations of this compound across the fungal culture, including the mycelium, the surrounding agar, and liquid droplets known as guttates. rsc.orgacs.org The results of this spatial mapping revealed that the highest concentrations of this compound were not on the surface of the fungal mycelium itself, but rather in the guttates and the adjacent agar. rsc.org This indicates that the fungus actively secretes the phytotoxic compound into its immediate surroundings. rsc.org

The use of the droplet probe was crucial in understanding this distribution, as traditional extraction methods would have homogenized the culture, obscuring the specific locations of the compound. rsc.org This technology provides a significant advantage for studying the chemical ecology of fungi, offering insights into how they deploy secondary metabolites. rsc.orgmdpi.com

Table 1: Droplet Probe Analysis Parameters for Fungal Cultures

| Parameter | Description |

|---|---|

| Technique | Droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP) acs.orgnih.gov |

| Extraction Solvent | Methanol (B129727):Water (1:1) nih.govnih.gov |

| Droplet Volume | ~2-5 µL acs.orgnih.govnih.gov |

| Surface Hold Time | 2 seconds nih.gov |

| Analysis System | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) acs.org |

| Key Finding | Highest concentration of this compound mapped to guttates and surrounding agar, not the mycelium. rsc.org |

Exudation via Guttates

Guttation is a phenomenon where fungi exude liquid droplets, known as guttates. mdpi.comresearchgate.netnih.gov These are not merely water but can be rich in various secondary metabolites. mdpi.commdpi.com In the case of the Coniolariella sp. strains MSX56446 and MSX92917, it was discovered that they actively exude this compound into their environment through these guttates. rsc.orgnih.govoup.com

When these fungi were grown on solid media, they were observed to produce these liquid droplets on the surface of the mycelium. researchgate.net Analysis of these guttates confirmed the presence of high concentrations of this compound. rsc.orgmdpi.com This process appears to be a deliberate mechanism for deploying the herbicidal compound into the surrounding environment, which is consistent with the ecological role of a saprobe (an organism that feeds on dead organic matter) competing with other organisms. rsc.org

The study of fungal guttates as a source of bioactive compounds is a growing area of interest. mdpi.commdpi.com The discovery that this compound is concentrated in these droplets highlights their importance as reservoirs and delivery systems for potent secondary metabolites. nih.govmdpi.comresearchgate.net This natural exudation process is a key aspect of the compound's biosynthesis and distribution by the producing fungi. nih.govoup.com

Table 2: Research Findings on this compound Exudation

| Fungal Strain(s) | Producing Organism | Method of Exudation | Key Finding | Reference(s) |

|---|

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Griseofulvin |

Mechanism of Action and Biological Effects of Mevalocidin

Molecular Target Identification Studies

The precise molecular target of mevalocidin is still under investigation, but several hypotheses have been put forward based on its chemical structure and the physiological responses it elicits in plants. researchgate.netresearchgate.netdigitellinc.com

Initial studies on this compound revealed a unique set of visual symptoms in treated plants, including stunting, meristematic inhibition, and anthocyanin accumulation. researchgate.netccspublishing.org.cn These symptoms are distinct from those caused by any known commercial herbicides, leading to the speculation that this compound possesses a novel mode of action. researchgate.netresearchgate.netnih.gov The slow onset of these symptoms, often taking 7 to 9 days to become apparent, further supports the hypothesis of a unique metabolic disruption. researchgate.net The compound's ability to be transported through both the xylem and phloem allows it to reach and affect the growing points of the plant, a desirable trait for a systemic herbicide. researchgate.netresearchgate.netccspublishing.org.cn

Due to its structural similarity to mevalonic acid, a key intermediate in the mevalonate (B85504) (MVA) pathway, it has been hypothesized that this compound may act as an inhibitor of mevalonate kinase. researchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of isoprenoids, a large and diverse class of molecules essential for various cellular functions. nih.gov Some research suggests that this compound may inhibit 3-hydroxyl-3-methylglutaryl coenzyme A reductase (HMGR), another key enzyme in the MVA pathway. digitellinc.com In a study on duckweed (Lemna pausicostata), this compound was found to be significantly more potent in reducing growth than lovastatin (B1675250), a known HMGR inhibitor. digitellinc.com Furthermore, treatment with this compound led to a reduction in the levels of essential sterols, which are downstream products of the MVA pathway. digitellinc.com

The MVA pathway, located in the cytosol, is responsible for producing precursors for sterols and certain sesquiterpenes. nih.gov In plants, a second pathway for isoprenoid biosynthesis, the methylerythritol phosphate (B84403) (MEP) pathway, operates in the plastids and is responsible for the synthesis of monoterpenes, carotenoids, and the side chains of chlorophylls. nih.gov The symptoms observed in this compound-treated plants, such as chlorosis and altered growth, are consistent with disruptions in these pathways. researchgate.net The inhibition of the MVA pathway by a compound like this compound could lead to a deficiency in essential isoprenoids, causing the observed physiological effects. digitellinc.comclinexprheumatol.org While there is evidence for crosstalk between the MVA and MEP pathways, the precise interactions and the full extent of this compound's impact on both remain areas of active research. nih.govbiorxiv.org

Hypothesis of Mevalonate Kinase Inhibition

Cellular and Physiological Effects in Model Systems (Non-Human)

The application of this compound to various plant species has been shown to induce a range of distinctive and detrimental effects. researchgate.netresearchgate.netnih.gov These effects are a direct result of the compound's interference with fundamental cellular processes.

A primary and consistent effect of this compound treatment is the significant stunting of plant growth. researchgate.netccspublishing.org.cn This is accompanied by the inhibition of meristematic tissues, the regions of active cell division responsible for plant growth. researchgate.netccspublishing.org.cn This inhibition of the growing points of the plant is a key factor in the compound's herbicidal activity. researchgate.net The slow progression to necrosis and eventual plant death, sometimes taking over 30 days, is a characteristic feature of this compound's action. researchgate.net

Another prominent visual symptom of this compound exposure is the accumulation of anthocyanins, which are pigments that can give a reddish or purplish coloration to leaves and stems. researchgate.netccspublishing.org.cn This effect is particularly noticeable in certain grass species. researchgate.net Anthocyanin accumulation is often a plant's response to stress, including metabolic and nutrient imbalances, which aligns with the proposed disruption of the isoprenoid biosynthesis pathways by this compound. researchgate.netscience.gov

Metabolic Perturbation

This compound induces a range of visual symptoms in plants that are consistent with significant metabolic disruption. researchgate.net Post-emergence application leads to stunting, inhibition of meristematic growth, accumulation of anthocyanin, and other weak formative effects. researchgate.netccspublishing.org.cn These symptoms, which are distinct from those caused by known commercial herbicides, suggest a novel mode of action for this phytotoxin. researchgate.netccspublishing.org.cnresearchgate.netnih.gov The onset of these effects is notably slow, with much of the meristematic inhibition and subsequent necrosis not appearing until 7 to 9 days after application. researchgate.net

Research indicates that this compound functions as a herbicide by targeting the mevalonic acid (MVA) pathway. digitellinc.com The compound is structurally similar to mevalonic acid, which is the product of the enzyme 3-hydroxyl-3-methylglutaryl coenzyme A reductase (HMGR). digitellinc.com This enzyme is a known target for statin drugs and is crucial for the synthesis of isoprenoids, which are vital for various plant functions, including growth and development. digitellinc.com

Studies have shown that this compound is a potent inhibitor of plant HMGR. digitellinc.com In experiments with duckweed (Lemna pausicostata), this compound was found to be approximately 50-fold more active than lovastatin in reducing growth. digitellinc.com Treatment with this compound at a concentration of 1 µM resulted in a greater than 50% reduction in the content of essential plasma membrane steroids, specifically stigmasterol (B192456) and β-sitosterol, after 10 days. digitellinc.com This disruption of steroid synthesis, which is a downstream effect of HMGR inhibition, is a key aspect of its phytotoxicity. digitellinc.com Interestingly, while it strongly affects plant HMGR, this compound has been shown to have no effect on mammalian HMGR in vitro. digitellinc.com

The visual symptoms observed in plants treated with this compound, such as chlorosis and necrosis in the apical tissues of Xanthium strumarium and intense anthocyanin production in Digitaria sanguinalis, are direct consequences of this metabolic perturbation. researchgate.netresearchgate.net

Transport and Distribution within Organisms (Non-Human)

A key feature of this compound's herbicidal activity is its rapid absorption and extensive distribution throughout the plant. researchgate.netnih.gov

Xylem and Phloem Mobility

This compound possesses the rare and highly desirable characteristic of being mobile in both the xylem and phloem vascular systems. ccspublishing.org.cnresearchgate.netnih.gov This dual mobility allows the compound to be transported from the point of application on the leaves to other parts of the plant, including the growing meristems and roots. researchgate.netresearchgate.net The ability to move through the phloem is crucial for an effective systemic herbicide, as it ensures the compound reaches the plant's active growth regions. researchgate.net Similarly, xylem mobility allows for upward movement with the water stream. This amphimobile transport is a significant attribute for a phytotoxin. researchgate.netpurdue.edusprayers101.com

Redistribution Throughout Plant Tissues

Table 1: Absorption and Translocation of 14C-Mevalocidin

| Time After Application | Species | Radioactivity Absorbed (%) | Radioactivity Transported from Treated Leaf (%) | Source |

|---|---|---|---|---|

| 4 hours | Ipomoea hederacea (Broadleaf) | 75% | 5% | researchgate.net |

| Zea mays (Grass) | 91% | 5% | ||

| 26 hours | Ipomoea hederacea (Broadleaf) | 92% | 28% | |

| Zea mays (Grass) | 95% | 24% |

Comparison with Other Natural Product Phytotoxins

This compound's characteristics distinguish it from many other natural product phytotoxins. researchgate.netresearchgate.net While numerous microbial and plant-derived compounds exhibit phytotoxicity, few combine a novel mode of action with high systemic mobility. researchgate.netcaws.org.nz

This compound's mode of action, the inhibition of HMGR, is different from many other well-known natural phytotoxins. digitellinc.com For instance, Bialaphos, a product of Streptomyces hygroscopicus, is a pro-herbicide that, once metabolized by the plant to phosphinothricin, inhibits glutamine synthetase. ucanr.educnr.it Triketone herbicides, derived from the natural product leptospermone, inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), which disrupts carotenoid biosynthesis. ucanr.edu Endothall, which resembles the natural toxin cantharidin, acts by inhibiting serine/threonine protein phosphatases. ucanr.edu Other phytotoxins like sorgoleone (B1235758) have been found to act on multiple molecular targets, including photosystem II and mitochondrial electron transport. mdpi.com

The dual xylem and phloem mobility of this compound is a particularly rare trait among natural phytotoxins. researchgate.netccspublishing.org.cn Many phytotoxins have limited movement within the plant. For a compound to be effectively systemic, it must be capable of translocation through the plant's vascular tissues to reach sites of action distant from the point of application. cabidigitallibrary.orgoregonstate.edu The ability of this compound to move both up through the xylem and down to the roots via the phloem enhances its herbicidal efficacy compared to compounds with more restricted movement. researchgate.netsprayers101.com This makes it a unique and potent natural herbicide. researchgate.netnih.gov

Table 2: Comparison of this compound with Other Natural Product Phytotoxins

| Phytotoxin | Natural Source | Primary Mechanism of Action | Systemic Mobility | Source |

|---|---|---|---|---|

| This compound | Coniolariella sp. (Fungus) | Inhibition of HMG-CoA reductase (HMGR) | Xylem and Phloem Mobile (Amphimobile) | researchgate.netdigitellinc.comcnr.it |

| Bialaphos / Phosphinothricin | Streptomyces hygroscopicus (Bacterium) | Inhibition of glutamine synthetase | Systemic | ucanr.educnr.it |

| Leptospermone | Bottlebrush (Callistemon spp.) | Inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) | Systemic | ucanr.edu |

| Endothall | Natural product-like, resembles Cantharidin (Blister Beetle) | Inhibition of serine/threonine protein phosphatases | Contact/Systemic | ucanr.edu |

| Sorgoleone | Sorghum (Sorghum bicolor) root exudates | Multiple sites (PSII, HPPD, mitochondrial electron transport) | Non-systemic (acts in soil) | mdpi.comresearchgate.net |

| AAL-toxin | Alternaria alternata f. sp. lycopersici (Fungus) | Inhibition of ceramide synthase | Limited Systemic | researchgate.net |

Chemical Synthesis and Analog Generation

Total Synthesis Approaches of Mevalocidin

The total synthesis of racemic this compound was undertaken to confirm the structure determined from spectroscopic analysis of the natural product. researchgate.netnih.govgoogle.com One prominent approach begins with the Baylis-Hillman reaction. researchgate.netresearchgate.net

This synthesis route involves the reaction of methyl vinyl ketone with formaldehyde (B43269), using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, to produce 3-(hydroxymethyl)but-3-en-2-one. researchgate.netgoogle.com This intermediate is then reacted with two equivalents of lithio tert-butyl acetate (B1210297) to yield the tert-butyl ester of racemic this compound. google.comresearchgate.net Deprotection of this ester using trifluoroacetic acid (TFA) results in the spontaneous formation of the lactone form of this compound, (±)-mevalonolactone. google.comresearchgate.net Alternatively, the tert-butyl ester can be treated with sodium hydroxide (B78521) in methanol (B129727) to directly produce the sodium salt of racemic this compound. researchgate.net The structure of the synthesized compound was confirmed to be identical to the natural product through spectroscopic methods. google.com

Table 1: Key Steps in the Total Synthesis of Racemic this compound

| Step | Starting Material | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 1 | Methyl vinyl ketone | Formaldehyde, DABCO | 3-(Hydroxymethyl)but-3-en-2-one | 49-60% | google.comresearchgate.net |

| 2 | 3-(Hydroxymethyl)but-3-en-2-one | Lithio tert-butyl acetate | tert-Butyl methylidene mevalonate (B85504) | 77% | google.comresearchgate.net |

| 3 | tert-Butyl methylidene mevalonate | Trifluoroacetic acid (TFA) | (±)-Mevalonolactone | ~100% | google.comresearchgate.net |

Strategies for Chiral Synthesis

Initial isolation of this compound did not allow for the assignment of its absolute stereochemistry. researchgate.net To address this, chiral synthesis strategies were employed to separate the enantiomers and determine which was responsible for the biological activity. researchgate.net

A key strategy involved the preparation of diastereomeric Mosher's esters from the racemic mixture. google.comresearchgate.net The racemic alcohol of the this compound tert-butyl ester was reacted with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) to form a mixture of diastereomeric esters. google.com These diastereomers were then successfully separated using chiral High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net

Subsequent treatment of the separated diastereomers with potassium hydroxide in methanol cleaved the Mosher's ester and the tert-butyl ester, yielding the individual potassium salts of (+)-mevalocidin and (-)-mevalocidin. researchgate.net Biological testing revealed that the herbicidal activity was exclusively associated with the (+)-enantiomer. researchgate.net

Synthesis of Structural Analogues and Derivatives

To investigate the roles of the hydroxyl and methyl groups at the chiral center on this compound's herbicidal activity, various structural analogues have been designed and synthesized. ccspublishing.org.cnsioc-journal.cnsioc-journal.cn These modifications aim to understand the structural requirements for its biological function and to potentially discover derivatives with improved properties. ccspublishing.org.cn

A racemic version of deoxy-mevalocidin, where the tertiary hydroxyl group is replaced by a hydrogen atom, was synthesized to probe the importance of this functional group. ccspublishing.org.cnsioc-journal.cn The synthesis began with 2-buten-1-ol, which underwent a Claisen orthoester rearrangement followed by oxidation with osmium tetroxide (OsO₄) to form a five-membered lactone intermediate. ccspublishing.org.cn The primary hydroxyl group of this lactone was protected with a bulky t-butyldiphenylsilyl (TBDPS) group. ccspublishing.org.cn This was followed by a ring-opening reaction and esterification to yield a key acyclic intermediate. ccspublishing.org.cn

The secondary hydroxyl group was then oxidized to a ketone using 2-iodoxybenzoic acid (IBX). ccspublishing.org.cn A subsequent Wittig reaction with methylenetriphenylphosphorane (B3051586) introduced the exocyclic double bond. ccspublishing.org.cn Finally, deprotection of the silyl (B83357) ether with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) led to spontaneous cyclization, affording (±)-deoxy-mevalocidin. ccspublishing.org.cn Bioassays showed that this analogue lost the herbicidal activity compared to the parent compound, indicating the crucial role of the hydroxyl group. ccspublishing.org.cnsioc-journal.cn

Table 2: Synthetic Route for (±)-Deoxy-Mevalocidin

| Step | Description | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| 1 | Claisen Rearrangement | 2-Buten-1-ol, Triethyl orthoacetate | Ester intermediate | ccspublishing.org.cn |

| 2 | Oxidation & Cyclization | OsO₄, NMMO | Five-membered lactone | ccspublishing.org.cn |

| 3 | Protection | TBDPSCl | TBDPS-protected lactone | ccspublishing.org.cn |

| 4 | Ring-opening & Esterification | aq. NaOH, Me₂SO₄ | Acyclic methyl ester | ccspublishing.org.cn |

| 5 | Oxidation | IBX, DMSO | Ketone intermediate | ccspublishing.org.cn |

| 6 | Olefination | Ph₃PCH₃Br, n-BuLi | Olefin intermediate | ccspublishing.org.cn |

To assess the importance of the methyl group at the chiral center, (±)-demethyl-mevalocidin was synthesized. ccspublishing.org.cnsioc-journal.cn The synthesis started from triethyl phosphonoacetate, which was reacted with formaldehyde in the presence of potassium carbonate to generate an allyl alcohol via a Horner-Wadsworth-Emmons reaction. ccspublishing.org.cn The resulting ester was reduced with diisobutylaluminium hydride (DIBAL-H) after protection of the hydroxyl group. ccspublishing.org.cn

Partial oxidation of the resulting diol yielded an aldehyde, which was then reacted with lithium tert-butyl acetate to form a racemic product. ccspublishing.org.cn Removal of the silyl protecting group with TBAF gave the open-chain analogue of this compound. ccspublishing.org.cn Finally, cyclization was achieved using trifluoroacetic acid (TFA) in anisole (B1667542) to produce (±)-demethyl-mevalocidin. ccspublishing.org.cn Similar to the deoxy analogue, this compound also showed a loss of herbicidal activity, highlighting the importance of the methyl group for bioactivity. ccspublishing.org.cnsioc-journal.cn

Demethyl-Mevalocidin Synthesis

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of a compound, which is particularly important for biologically active molecules like this compound where activity is confined to a single enantiomer. researchgate.netnih.gov General strategies in stereoselective synthesis include the use of a chiral pool, chiral auxiliaries, or chiral catalysts. ddugu.ac.inscribd.com

In the context of this compound, the separation of enantiomers was achieved by converting the racemic mixture into diastereomers using a chiral auxiliary (Mosher's acid), which could then be separated chromatographically. google.comresearchgate.net This is a classic example of auxiliary-controlled stereoselection.

More advanced stereoselective methodologies that could be applied to the synthesis of this compound or its analogues include asymmetric reactions like the Sharpless asymmetric dihydroxylation or epoxidation. nih.govmdpi.com For instance, in the synthesis of deoxy-mevalocidin, the dihydroxylation of the olefinic bond was achieved with achiral OsO₄. ccspublishing.org.cn Employing a chiral ligand in a Sharpless asymmetric dihydroxylation could potentially introduce chirality at this step, leading to an enantioselective synthesis of a key intermediate. Similarly, stereoselective reduction of a ketone intermediate or asymmetric aldol (B89426) reactions could be employed to control the stereochemistry at the chiral center during the synthesis. chemistrydocs.com The choice of a specific methodology depends on its compatibility with the substrate and the desired stereochemical outcome. mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

Initial SAR studies have focused on identifying the indispensable parts of the Mevalocidin molecule required for its biological function. Research indicates that the unique set of visual symptoms produced on treated plants, which include stunting, meristematic inhibition, and anthocyanin accumulation, suggests a novel mode of action, making the elucidation of its essential structural features particularly important. nih.govccspublishing.org.cnresearchgate.net The core structure of this compound, an analog of mevalonate (B85504), is a key area of investigation. researchgate.net

A pivotal aspect of this compound's structure is its chiral center. sioc-journal.cnccspublishing.org.cn Investigations into the role of the substituents at this stereocenter have demonstrated their critical importance for the compound's herbicidal activity. sioc-journal.cnresearchgate.net Specifically, the hydroxyl (-OH) and methyl (-CH₃) groups attached to the chiral carbon are considered crucial for its biological function. sioc-journal.cnccspublishing.org.cn To determine the significance of these groups, analogues were designed where each group was selectively removed. ccspublishing.org.cn The subsequent loss of herbicidal activity in these analogues confirmed that both the hydroxyl and methyl groups at the chiral center are essential structural features for this compound's phytotoxicity. sioc-journal.cnccspublishing.org.cn

Impact of Structural Modifications on Biological Activity

Structural modification is a key strategy for probing the SAR of a bioactive compound. In the case of this compound, modifications at its chiral center have been a primary focus to explore the potential for creating new herbicides with improved activity. sioc-journal.cn

Research involving the synthesis of simplified analogues has shown that even minor alterations to the chiral center have a profound impact on biological activity. ccspublishing.org.cn Specifically, the removal of either the hydroxyl group to create (±)-deoxy-mevalocidin or the methyl group to create (±)-demethyl-mevalocidin resulted in a complete loss of herbicidal activity against both monocotyledon and dicotyledon weeds at tested concentrations. sioc-journal.cnccspublishing.org.cn In contrast, racemic this compound in its lactone form showed post-emergence activity in the same tests. ccspublishing.org.cn This demonstrates that these specific structural modifications are detrimental to the molecule's phytotoxic effects, highlighting their essential role. sioc-journal.cnccspublishing.org.cn

| Compound Name | Modification | Biological Activity | Source |

| This compound | Parent Compound | Herbicidal activity observed | ccspublishing.org.cn |

| (±)-deoxy-mevalocidin | Removal of hydroxyl group at chiral center | Loss of herbicidal activity | sioc-journal.cnccspublishing.org.cn |

| (±)-demethyl-mevalocidin | Removal of methyl group at chiral center | Loss of herbicidal activity | sioc-journal.cnccspublishing.org.cn |

Strategies for SAR Investigation

Investigating the SAR of natural products like this compound involves several established strategies. These approaches are essential for identifying the pharmacophore and guiding the synthesis of more effective derivatives. cnr.itmdpi.com Common strategies include the synthesis of structurally related analogues and the creation of semisynthetic derivatives by chemically modifying reactive sites on the parent molecule. cnr.itmdpi.com

One effective strategy for SAR investigation is the design and synthesis of simplified analogues of the natural product. ccspublishing.org.cn This approach was employed for this compound to clarify the roles of specific functional groups at its chiral center. sioc-journal.cn Researchers designed two simplified analogues, (±)-deoxy-mevalocidin and (±)-demethyl-mevalocidin, by removing the hydroxyl and methyl groups, respectively. ccspublishing.org.cn The goal of these designs was to create molecules that were synthetically accessible and could directly test the importance of these specific functionalities. ccspublishing.org.cn While the resulting analogues proved to be inactive, the study provided valuable insight into the structural requirements for this compound's herbicidal activity, confirming that these groups are not merely accessory but are crucial for its function. sioc-journal.cnccspublishing.org.cn

The creation of semisynthetic derivatives is a common and valuable strategy in the SAR studies of natural products. mdpi.commdpi.com This method involves taking the naturally occurring molecule and performing chemical modifications to generate a library of related compounds. cnr.it While the design of simplified analogues of this compound has been documented, the broader exploration of other semisynthetic derivatives is a logical next step in the research pipeline. ccspublishing.org.cnmdpi.com This approach allows for the probing of different regions of the molecule, potentially leading to the discovery of derivatives with enhanced activity, greater stability, or a more desirable spectrum of action. cnr.it

Analytical Methodologies and Characterization in Research

Quantitative Analysis Techniques

Accurate quantification of mevalocidin is critical for optimizing its production from fungal cultures and for research into its herbicidal properties. nih.govresearchgate.net High-performance liquid chromatography coupled with mass spectrometry has emerged as the primary technique for this purpose due to its sensitivity and specificity. rsc.org

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a key method developed for the quantitative analysis of this compound. thieme-connect.comresearchgate.net This technique provides the necessary resolution and mass accuracy to reliably measure the concentration of this compound, even in complex mixtures derived from fungal fermentations. nih.govresearchgate.net

Researchers have established specific UPLC-HRMS methods for quantifying this compound. researchgate.netfrontiersin.org These methods typically involve reversed-phase chromatography, where this compound is separated from other metabolites before being detected by the mass spectrometer. researchgate.netfrontiersin.org For accurate quantification, calibration curves are prepared using purified this compound standards, with concentration ranges established from approximately 0.5 to 75 parts per million (ppm). researchgate.net The identification and purity of these standards are confirmed using Nuclear Magnetic Resonance (NMR) and HRMS analysis. researchgate.net

A typical UPLC-HRMS system for this compound analysis utilizes a C18 column and a gradient mobile phase of water and acetonitrile, both acidified with formic acid to improve ionization. frontiersin.org The mass spectrometer, often an Orbitrap or similar high-resolution instrument, is operated in electrospray ionization (ESI) mode. frontiersin.orgresearchgate.net

| Parameter | Specification |

|---|---|

| Chromatography System | Waters Acquity UPLC |

| Column | BEH C18 (1.7 μm; 50 mm × 2.1 mm) |

| Column Temperature | 40°C |

| Flow Rate | 0.3 mL/min |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 15% to 100% B over 8 minutes |

| Mass Spectrometer | Thermo LTQ Orbitrap XL or Thermo Q Exactive Plus |

| Ionization Source | Electrospray Ionization (ESI) |

Detection and Monitoring in Biological Matrices (Non-Human)

Understanding the production and distribution of this compound in its native biological environment is crucial for both production optimization and mode-of-action studies. nih.govresearchgate.net Analytical techniques have been adapted to detect and map this compound directly within fungal cultures and treated plants. nih.govfrontiersin.org

Studies have shown that this compound-producing fungi, such as Coniolariella sp., actively exude the compound into their environment through liquid droplets known as guttates. nih.govresearchgate.net An advanced surface sampling technique, the droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP), has been employed to analyze these guttates and the fungal mycelia directly. frontiersin.orgacs.org This method involves extracting metabolites from a specific point on the fungal culture with a micro-droplet of solvent, which is then injected directly into an LC-MS system for analysis. frontiersin.org This allows for in-situ chemical monitoring and provides insights into the spatial distribution of this compound on the fungal culture. frontiersin.org

In plant tissues, the movement of this compound has been traced using radiolabeling studies. researchgate.net By applying 14C-labeled this compound to a plant leaf, researchers can monitor its absorption and translocation throughout the plant, including to the roots, confirming both xylem and phloem mobility. researchgate.net The distribution is visualized and quantified using phosphorimaging of the whole plant at different time points after application. researchgate.net

Spectroscopic Techniques for Structural Confirmation

The definitive identification of this compound's structure was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net These techniques provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms. sioc-journal.cn

High-resolution mass spectrometry (HRMS) with a negative electrospray ionization (-ve ESI) source was used to determine the molecular weight of 160 amu and establish the molecular formula as C₇H₁₂O₄. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in elucidating the planar structure. researchgate.netsioc-journal.cnccspublishing.org.cn Analysis of the NMR spectra revealed the presence of 7 carbon atoms and 9 non-exchangeable protons. researchgate.net These spectroscopic data confirmed the presence of a carboxylic acid, two hydroxyl groups, a methyl group, and a terminal methylene (B1212753) group, which are characteristic features of the this compound structure. researchgate.netresearchgate.net The open-chain carboxylic acid form is considered the preferred conformation in neutral aqueous solutions, as determined by the absence of certain correlations in 2D NMR experiments. researchgate.net

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, Integration) |

|---|---|---|

| 1 | 181 (s) | - |

| 2 | 47 (t) | 2.4 (2H, s) |

| 3 | 79 (s) | - |

| 4 | 77 (t) | 3.6 (2H, s) |

| 5 | 147 (s) | - |

| 6 | 27 (q) | 1.3 (3H, s) |

| 7 | 109 (t) | 5.1 (1H, s), 5.0 (1H, s) |

Research Applications and Future Directions for Mevalocidin

Mevalocidin as a Research Tool Compound

This compound, a phytotoxin produced by the fungi Rosellinia DA092917 and Fusarium DA056446, serves as a valuable research tool in the field of herbicide science. ccspublishing.org.cnnih.gov Its broad-spectrum, post-emergence herbicidal activity against both grasses and broadleaf weeds makes it a subject of interest for developing new weed management strategies. ccspublishing.org.cnresearchgate.net The compound is particularly noteworthy for its unique visual symptoms on treated plants, which include stunting, meristematic inhibition, and the accumulation of anthocyanin, suggesting a mode of action distinct from existing commercial herbicides. ccspublishing.org.cn This novel mode of action is a key area of investigation, as no new herbicide modes of action have been introduced to the market in the last two decades. ccspublishing.org.cn

A significant characteristic of this compound is its mobility within plants. researchgate.net Studies using 14C-labeling have demonstrated that it is transported through both the phloem and xylem, a rare and highly desirable trait for herbicides. ccspublishing.org.cnresearchgate.net This dual mobility allows the compound to move from the application site to the growing meristems, enhancing its phytotoxicity. ccspublishing.org.cnresearchgate.net The ability to study a naturally occurring, phloem-mobile phytotoxin provides researchers with a unique model to understand the mechanisms of herbicide transport and efficacy.